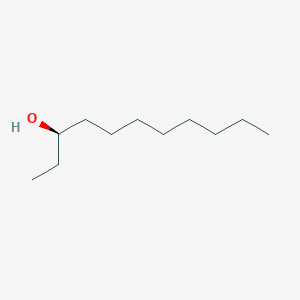![molecular formula C18H15N B12074230 7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
7,9-Dimethyl-11H-benzo[a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimethyl-11H-benzo[a]carbazole is a heterocyclic aromatic compound with a molecular formula of C18H15N and a molecular weight of 245.32 g/mol . It belongs to the class of benzo[a]carbazoles, which are known for their unique structural and electronic properties.
Preparation Methods
The synthesis of 7,9-Dimethyl-11H-benzo[a]carbazole can be achieved through several methods:
Synthetic Routes: One common method involves the intramolecular cyclization of 1,3-diketones, primary amines, phenylglyoxal monohydrate, and malononitrile using a solid acidic catalyst. The reaction is carried out at 240°C for 2 hours, resulting in the desired product with a yield of 73%.
Industrial Production:
Chemical Reactions Analysis
7,9-Dimethyl-11H-benzo[a]carbazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings. Common reagents include nitric acid for nitration and halogens like chlorine or bromine for halogenation.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzo[a]carbazoles.
Scientific Research Applications
7,9-Dimethyl-11H-benzo[a]carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,9-Dimethyl-11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7,9-Dimethyl-11H-benzo[a]carbazole can be compared with other similar compounds:
Properties
Molecular Formula |
C18H15N |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
7,9-dimethyl-11H-benzo[a]carbazole |
InChI |
InChI=1S/C18H15N/c1-11-9-12(2)17-15-8-7-13-5-3-4-6-14(13)18(15)19-16(17)10-11/h3-10,19H,1-2H3 |
InChI Key |
XXKFXZVJRWTVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C4=CC=CC=C4C=C3)NC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)




![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)


![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)

methylamine](/img/structure/B12074222.png)


